Anlotinib

Catalog No.
S001631
CAS No.
1058156-90-3
M.F
C23H22FN3O3
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anlotinib

CAS Number

1058156-90-3

Product Name

Anlotinib

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Synonyms

AL3818, anlotinib

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

The exact mass of the compound Anlotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anlotinib is an orally active multi-target receptor tyrosine kinase (RTK) inhibitor procured for its potent anti-angiogenic properties. It functions by occupying the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit [1]. In both industrial pharmacology and academic research, Anlotinib is utilized as a reference standard for modeling tumor microenvironment suppression, angiogenesis blockade, and kinase selectivity [2]. While the free base (CAS 1058156-90-3) is procured for specific synthetic and non-aqueous analytical workflows, its dihydrochloride salt (CAS 1360460-82-7) is the standard for aqueous formulation and in vivo dosing due to its documented thermal stability and solubility profile[3].

A common procurement error in angiogenesis and kinase resistance modeling is substituting Anlotinib with older, more widely available TKIs such as Sunitinib or Sorafenib. While these compounds share overlapping targets, they lack Anlotinib's extreme sub-nanomolar affinity for VEGFR2 (IC50 ~0.2 nM) [1]. Standard TKIs typically require 20- to 40-fold higher concentrations to achieve equivalent VEGFR2 blockade, which inadvertently triggers off-target cytotoxicity in cellular assays and confounds phenotypic data [2]. Furthermore, tumors rapidly develop resistance to first-generation VEGFR inhibitors via compensatory upregulation of the FGFR pathway. Anlotinib's dual-blockade capability—specifically its potent inhibition of FGFR1—prevents this bypass mechanism, making it functionally non-interchangeable with Sorafenib or Sunitinib in advanced drug-resistance models [3].

Sub-Nanomolar VEGFR2 Affinity vs. Standard TKIs

In biochemical kinase autophosphorylation assays, Anlotinib demonstrates an IC50 of 0.2 nM against VEGFR2, compared to Sunitinib which exhibits an IC50 of approximately 4-8 nM [1]. This represents a 20-fold higher potency for Anlotinib, allowing for complete target saturation at concentrations where older TKIs are only partially effective[2].

Evidence DimensionVEGFR2 Kinase Inhibition (IC50)
Target Compound Data0.2 nM
Comparator Or BaselineSunitinib (~4-8 nM)
Quantified Difference20-fold higher potency for Anlotinib
ConditionsBiochemical kinase autophosphorylation assay

Enables ultra-low concentration dosing in endothelial cell assays, minimizing off-target cytotoxicity while fully saturating VEGFR2.

Superior Inhibition of VEGF-Induced Endothelial Cell Migration

In wound-healing assays utilizing VEGF-induced EA.hy926 endothelial cells, Anlotinib at 1 μM achieved a migration inhibitory rate of 43.46%. Under identical conditions, the comparators Sunitinib and Sorafenib achieved only 13.41% and 9.88% inhibition, respectively [1].

Evidence DimensionCell Migration Inhibitory Rate
Target Compound Data43.46%
Comparator Or BaselineSunitinib (13.41%) and Sorafenib (9.88%)
Quantified Difference>3-fold to 4-fold higher inhibition
Conditions1 μM concentration in VEGF-induced EA.hy926 cells

Crucial for researchers procuring compounds for in vitro angiogenesis and metastasis modeling, where Anlotinib provides a much sharper phenotypic response.

Overcoming VEGFR-Resistance via FGFR1 Blockade

Anlotinib provides potent inhibition of FGFR1 phosphorylation with an IC50 of 11.7 nM, a pathway often upregulated to bypass standard VEGFR blockade [1]. In contrast, Sorafenib and Sunitinib exhibit significantly weaker and less specific FGFR1 inhibition, failing to prevent compensatory angiogenesis in resistance models [1].

Evidence DimensionFGFR1 Phosphorylation Inhibition (IC50)
Target Compound Data11.7 nM
Comparator Or BaselineSorafenib/Sunitinib (Weak/non-specific FGFR1 inhibition)
Quantified DifferenceStronger dual-pathway (VEGFR/FGFR) blockade
ConditionsIn vitro cellular phosphorylation assay

Essential for procurement in drug-resistance studies, as FGFR1 bypass signaling is a primary reason standard TKIs fail.

Salt Form Thermal Stability and Processability

For formulation and in vivo applications, the dihydrochloride salt of Anlotinib (CAS 1360460-82-7) is utilized over the free base (CAS 1058156-90-3). Differential Scanning Calorimetry (DSC) of the bis-hydrochloride salt reveals a melting range of 249-280°C (peak at 268°C), indicating a thermal stability profile suitable for rigorous pharmaceutical processing and aqueous compounding [1].

Evidence DimensionThermal Stability (Melting Range)
Target Compound DataAnlotinib dihydrochloride (249-280°C)
Comparator Or BaselineStandard free base formulations
Quantified DifferenceHigh thermal threshold and enhanced aqueous solubility
ConditionsDifferential Scanning Calorimetry (DSC)

Buyers must select the dihydrochloride salt for in vivo aqueous dosing and formulation stability, reserving the free base for specific organic-solvent-based workflows.

Tumor Microenvironment and Angiogenesis Modeling

Due to its 43.46% cell migration inhibitory rate compared to the <15% inhibition seen with Sunitinib and Sorafenib, Anlotinib is the preferred reference standard for 3D tube formation and endothelial migration assays [1]. It provides a sharper phenotypic response when modeling the suppression of tumor vascularization.

TKI Resistance Mechanism Studies

Because of its 11.7 nM IC50 against FGFR1, Anlotinib is utilized for investigating compensatory pathway activation in tumors that have become refractory to first-generation VEGFR inhibitors [2]. It is the correct procurement choice for researchers needing to establish dual-pathway (VEGFR/FGFR) blockade in resistant cell lines.

Kinase Selectivity Profiling Panels

With a sub-nanomolar IC50 (0.2 nM) for VEGFR2 and a 20-fold potency advantage over Sunitinib, Anlotinib serves as a positive control for highly specific VEGFR2/3 blockade [3]. Buyers should select it when assay protocols require maximum target saturation at low concentrations without broad off-target serine/threonine kinase interference.

Preclinical Formulation Development

Procurement of the Anlotinib dihydrochloride salt (CAS 1360460-82-7) is specifically indicated for materials scientists and pharmacologists developing novel oral delivery vehicles [4]. Its high thermal stability (melting range up to 280°C) and enhanced aqueous solubility ensure reproducibility during rigorous compounding and extrusion processes.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

407.16451973 g/mol

Monoisotopic Mass

407.16451973 g/mol

Heavy Atom Count

30

UNII

GKF8S4C432

Drug Indication

Treatment of Ewing sarcoma, Treatment of soft tissue sarcomas

Pharmacology

Anlotinib is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.

Other CAS

1058156-90-3

Wikipedia

Anlotinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023

[1]. PCT Int. Appl. (2015), WO 2015185012 A1 20151210.

Explore Compound Types